molecular formula C8H8F2O2 B12067432 2-(Difluoromethoxy)-6-methylphenol

2-(Difluoromethoxy)-6-methylphenol

Cat. No.: B12067432
M. Wt: 174.14 g/mol
InChI Key: RGOZLEXOWYVHDX-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-6-methylphenol is an organic compound characterized by the presence of a difluoromethoxy group and a methyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-6-methylphenol typically involves the introduction of the difluoromethoxy group to a phenol derivative. One common method is the reaction of 6-methylphenol with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as distillation or recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-6-methylphenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

2-(Difluoromethoxy)-6-methylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-6-methylphenol involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethoxy)-6-methylphenol stands out due to its unique combination of a difluoromethoxy group and a methyl group on a phenol ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H8F2O2

Molecular Weight

174.14 g/mol

IUPAC Name

2-(difluoromethoxy)-6-methylphenol

InChI

InChI=1S/C8H8F2O2/c1-5-3-2-4-6(7(5)11)12-8(9)10/h2-4,8,11H,1H3

InChI Key

RGOZLEXOWYVHDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC(F)F)O

Origin of Product

United States

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